molecular formula C11H19NO3 B1394487 (5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1250884-35-5

(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1394487
M. Wt: 213.27 g/mol
InChI Key: HDPGSWMTDGGUEB-AMDVSUOASA-N
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Description

“(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.27 .

Scientific Research Applications

Anticancer Activity and Structural Modification

Norcantharidin, a compound structurally related to the bicyclic heptane core of the mentioned compound, has shown significant anticancer activities. Structural modifications of norcantharidin analogs have the potential to enhance anticancer effects while minimizing side effects. This suggests that structural analogs, including those resembling "(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate," might be explored for their anticancer properties (Deng & Tang, 2011).

Biodegradation and Environmental Impact

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), which shares the tert-butyl group with the compound of interest, have been extensively studied. Understanding the biodegradation pathways of ETBE might provide insights into the environmental impact and degradation potential of "(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" (Thornton et al., 2020).

Natural Analogues and Derivatives

Natural metabolites, including neo fatty acids and neo alkanes containing tertiary butyl groups, demonstrate a range of biological activities. These compounds are potential candidates for the development of antioxidants, anticancer, antimicrobial, and antibacterial agents. This suggests that "(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" might also possess similar biological activities (Dembitsky, 2006).

Synthetic Applications

Compounds with the norbornane structure, similar to the bicyclic heptane core of the compound , have been used in pharmaceutical research due to their unique molecular shape and fixed position of substituents. These features make them suitable for studying structure-activity relationships and developing new drugs (Buchbauer & Pauzenberger, 1991).

Safety And Hazards

The compound has been labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . These codes correspond to specific hazards, but without further context, it’s difficult to interpret them.

properties

IUPAC Name

tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7?,8?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-AMDVSUOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CC1C[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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